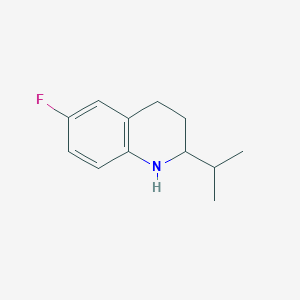
6-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound. The presence of the fluorine atom in its structure imparts unique physical, chemical, and biological properties, making it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of a suitable precursor, such as 2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds.
Aplicaciones Científicas De Investigación
6-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
Industry: The compound can be used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism by which 6-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom’s strong electron-withdrawing nature can influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes and receptors. This can modulate the activity of these targets and result in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom, resulting in different reactivity and properties.
6-Chloro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and biological activity.
6-Bromo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline: Similar to the chloro derivative but with a bromine atom, affecting its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline imparts unique properties, such as increased stability, altered electronic characteristics, and enhanced biological activity compared to its non-fluorinated or differently halogenated counterparts. These attributes make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H16FN |
|---|---|
Peso molecular |
193.26 g/mol |
Nombre IUPAC |
6-fluoro-2-propan-2-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H16FN/c1-8(2)11-5-3-9-7-10(13)4-6-12(9)14-11/h4,6-8,11,14H,3,5H2,1-2H3 |
Clave InChI |
DHLQEHZBEAFTDU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC2=C(N1)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13168539.png)
![1-[2-(Pyridin-3-yl)ethyl]guanidine](/img/structure/B13168540.png)

![Bicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13168544.png)
![3-[(Pyridin-4-yl)amino]propanoic acid](/img/structure/B13168550.png)
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13168552.png)
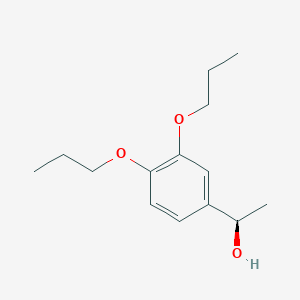
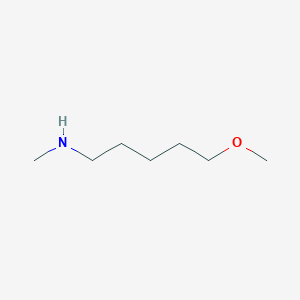

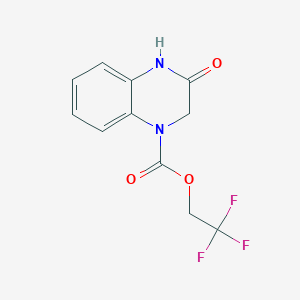
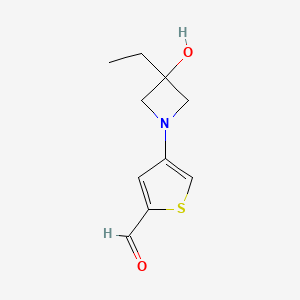

![[(3-Bromo-2-methylpropoxy)methyl]cyclopropane](/img/structure/B13168615.png)
![6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13168618.png)
